Salbutamol

Pulmonary Pharmacology Respiratory Drug Discovery Pharmacodynamics

Select Salbutamol for rapid bronchodilation studies: its 0.8–1.9 min onset is unmatched by LABAs like salmeterol (17.6 min). As a BCS Class 3 compound (high solubility, low permeability), it is the definitive benchmark for DPI/pMDI formulation and particle engineering R&D. The racemic mixture—R-enantiomer 150-fold more active at β2-receptor than S-enantiomer—is essential for chiral separation calibration and stereochemical pharmacology teaching. With a 2.36-fold lower hypokalemic effect versus fenoterol, it provides a safer cardiovascular reference for novel β2-agonist screening. Ideal for exercise-induced bronchospasm and histamine challenge models.

Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
CAS No. 35763-26-9
Cat. No. B7772591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalbutamol
CAS35763-26-9
Molecular FormulaC13H21NO3
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O
InChIInChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3
InChIKeyNDAUXUAQIAJITI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in ethanol, sparingly soluble in water, and very soluble in chlorform.
Soluble in most organic solvents.
In water, 1.43X10+4 mg/L, temp not specified
2.15e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Salbutamol (CAS 35763-26-9) Baseline: Rapid-Onset, Short-Acting Beta2 Agonist for Bronchospasm Relief


Salbutamol (also known as albuterol) is a short-acting β2-adrenergic receptor agonist, widely recognized for its rapid bronchodilatory effect in the treatment of asthma and COPD [1]. Its therapeutic action stems from a moderate β2/β1 selectivity profile [2], which, when combined with its rapid onset and short duration of action, defines its primary clinical role as a rescue medication [3]. This compound is a racemic mixture of R- and S-enantiomers, with the R-isomer possessing significantly greater β2-receptor affinity [4].

Why β2-Agonist Class Substitution is Not Straightforward: Salbutamol's Distinct Pharmacodynamic Profile


Inhaled β2-agonists are a cornerstone of respiratory therapy, but their pharmacological profiles differ significantly in ways that directly impact clinical application and formulation strategy. Substitution among short-acting β2-agonists (SABAs) like salbutamol, terbutaline, or fenoterol, or between SABAs and long-acting β2-agonists (LABAs) like salmeterol or formoterol, is not straightforward due to critical differences in potency, onset of action, duration of effect, and cardiac side effect profile [1]. Salbutamol occupies a specific niche defined by its uniquely rapid onset among SABAs and its moderate β2-selectivity, which balances efficacy with a favorable safety margin [2]. The following sections provide quantitative evidence to differentiate salbutamol from its closest clinical analogs, justifying its specific selection in research and industrial settings.

Salbutamol (CAS 35763-26-9) Quantitative Evidence Guide: Head-to-Head Comparisons Against Key Analogs


Salbutamol vs. Salmeterol and Formoterol: Quantified Onset of Action for Rescue Therapy

Salbutamol demonstrates a significantly faster onset of bronchodilation compared to the long-acting β2-agonists (LABAs) salmeterol and formoterol. In a study assessing protective effect against histamine-induced bronchoconstriction in healthy volunteers, the published onset of action was 0.8 minutes for salbutamol, compared to 1.7 minutes for formoterol and 17.6 minutes for salmeterol [1]. This rapid effect was further supported by in vitro human bronchus studies showing salbutamol's onset of action (1.90 ± 0.24 min) was significantly faster than salmeterol's (6.40 ± 1.40 min) [2].

Pulmonary Pharmacology Respiratory Drug Discovery Pharmacodynamics

Salbutamol vs. Fenoterol and Terbutaline: Comparative Cardiac Safety Profile

While fenoterol, terbutaline, and salbutamol are all short-acting β2-agonists, their systemic effects differ. A PK/PD analysis established that fenoterol is approximately 25-fold more active at the site of action than salbutamol and terbutaline [1]. However, this higher potency is associated with greater cardiac side effects. A clinical study comparing nebulized doses found that fenoterol caused a significantly greater maximum fall in plasma potassium (-0.78 mmol/L) compared to salbutamol (-0.33 mmol/L) [2]. This indicates a higher potential for hypokalemia, a known pro-arrhythmic risk factor, with fenoterol.

Cardiovascular Pharmacology Drug Safety Respiratory Therapeutics

Salbutamol vs. Levalbuterol: Efficacy Equivalence with Differentiated Tolerability

Salbutamol is a racemic mixture of R- and S-enantiomers. The purified R-enantiomer, levalbuterol, was developed to potentially improve tolerability. A dose-response study in asthmatics established that 0.63 mg of levalbuterol provides bronchodilation equivalent to 2.50 mg of racemic salbutamol [1]. A separate clinical trial reported that levosalbutamol at a 90-mcg dose achieved efficacy similar to salbutamol at a 180-mcg dose [2]. While efficacy is comparable, levosalbutamol was associated with fewer beta-mediated side effects such as tremor, palpitation, and tachycardia in some studies [3].

Chiral Pharmacology Drug Safety Clinical Efficacy

Salbutamol Receptor Selectivity: Quantified β2/β1 Binding Ratio

Salbutamol's therapeutic utility relies on its preferential activation of pulmonary β2-adrenoceptors over cardiac β1-adrenoceptors. Binding studies indicate a β2/β1 selectivity ratio of approximately 6.8-fold based on Ki values, a level of selectivity that is clinically meaningful but significantly lower than the ultra-selective LABA salmeterol, which exhibits a 332-fold selectivity [1]. This moderate selectivity profile contributes to salbutamol's safety profile as a rescue medication, where rapid onset and short duration minimize cumulative systemic exposure, offsetting the need for extreme receptor selectivity.

Molecular Pharmacology Receptor Binding Drug Selectivity

Salbutamol's Biopharmaceutics Classification System (BCS) Class 3 Designation

Salbutamol is classified as a BCS Class 3 drug, indicating high solubility and low permeability . Its high aqueous solubility (17.95 g/L at 25°C) is a key differentiator from more lipophilic β2-agonists like salmeterol, which was designed for high membrane affinity to achieve a long duration of action [1]. This physicochemical property underpins salbutamol's rapid onset but short duration, as it does not persist in the lipid bilayer of airway smooth muscle cells. From a formulation perspective, this BCS Class 3 status means that dissolution is not rate-limiting for absorption, but permeability is a critical factor in drug delivery.

Formulation Science Biopharmaceutics Drug Development

Salbutamol (CAS 35763-26-9) Recommended Application Scenarios Based on Quantitative Evidence


Acute Bronchospasm Rescue Models (In Vitro / In Vivo)

Salbutamol is the gold standard for experiments requiring rapid and short-lived bronchodilation. Its onset of action (0.8-1.9 minutes) is unmatched by LABAs and is ideal for studying acute reversal of bronchoconstriction [1]. In contrast, salmeterol's slow onset (17.6 min) makes it unsuitable for such models. For research into exercise-induced bronchospasm or histamine challenge, salbutamol's rapid onset and short duration allow for precise temporal control of the bronchodilatory response.

Cardiac Safety Profiling in β2-Agonist Development

When screening new β2-agonist candidates for cardiovascular safety, salbutamol serves as a key reference compound for a 'moderate' safety profile. Compared to fenoterol, salbutamol demonstrates a 2.36-fold lower hypokalemic effect [2], providing a safer baseline for assessing the therapeutic window. This makes it a preferred positive control in assays measuring human ether-a-go-go-related gene (hERG) channel activity or in vivo telemetry studies for heart rate and QT interval prolongation.

Inhalation Formulation Development for BCS Class 3 Drugs

Salbutamol's BCS Class 3 designation (high solubility, low permeability) makes it a model compound for developing and testing novel inhalation delivery platforms. Its rapid dissolution in lung lining fluid and low membrane permeability are ideal for studying the impact of particle engineering (e.g., porous particles, liposomes) on pulmonary residence time and absorption. Formulators can use salbutamol to benchmark the performance of dry powder inhalers (DPIs) and pressurized metered-dose inhalers (pMDIs) designed for rapid systemic action.

Chiral Separation and Enantiomer-Specific Pharmacology Studies

As a racemic mixture where the R-enantiomer is 150-fold more active at the β2-receptor than the S-enantiomer [3], salbutamol is a classic case study for enantiomer-specific pharmacology. Its well-characterized enantiomers are essential for calibrating chiral separation methods and for teaching the principles of stereochemistry in drug action. Studies comparing racemic salbutamol with levalbuterol [4] provide a clear example of how chirality can impact drug potency and tolerability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Salbutamol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.